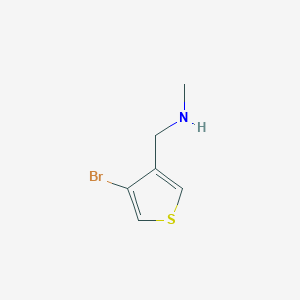

1-(4-bromothiophen-3-yl)-N-methylmethanamine

Übersicht

Beschreibung

The compound "1-(4-bromothiophen-3-yl)-N-methylmethanamine" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their characteristics. For instance, the first paper discusses the formation of halogenotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium complexes, with a focus on the molecular structure of the bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) . The second paper describes the synthesis of a different compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was synthesized using a polyphosphoric acid condensation route and characterized by various spectroscopic techniques .

Synthesis Analysis

The synthesis of related compounds involves the preparation and characterization of complex molecules. In the first paper, the complexes with halogens such as chlorine, bromine, and iodine were prepared and characterized . The second paper details the synthesis of an oxadiazole derivative by reacting p-Toluic hydrazide and glycine, indicating a high-yielding reaction and characterization through FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These methods could potentially be applied to the synthesis of "1-(4-bromothiophen-3-yl)-N-methylmethanamine" by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) is described in the first paper, where the bromine atom is positioned cis to both donor nitrogen atoms, and the methyl groups are positioned away from the bromine atom . This information provides insight into how halogen atoms might interact with nitrogen donors in a complex, which could be relevant when considering the molecular structure of "1-(4-bromothiophen-3-yl)-N-methylmethanamine".

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "1-(4-bromothiophen-3-yl)-N-methylmethanamine", they do offer a glimpse into the reactivity of similar compounds. The synthesis processes described involve the formation of bonds between nitrogen and other elements, which is a key aspect of the target compound's chemical behavior . Understanding these reactions can help predict how "1-(4-bromothiophen-3-yl)-N-methylmethanamine" might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are characterized using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could also be used to analyze "1-(4-bromothiophen-3-yl)-N-methylmethanamine" to determine its properties, such as melting point, boiling point, solubility, and stability. The molecular structure, as discussed in the first paper, can influence these properties by affecting the compound's polarity, intermolecular forces, and overall reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(4-bromothiophen-3-yl)-N-methylmethanamine is a chemical compound that has been explored in various scientific contexts due to its structural similarity to compounds with known biological activities. Its synthesis and chemical properties have been studied to develop new molecules with potential therapeutic applications. For example, the synthesis of chlorinated tetracyclic compounds, similar in structure to 1-(4-bromothiophen-3-yl)-N-methylmethanamine, has been investigated for their potential antidepressant effects in mice, indicating the relevance of such structures in medicinal chemistry (Karama et al., 2016).

Biological Activities and Applications

The biological activities of compounds structurally related to 1-(4-bromothiophen-3-yl)-N-methylmethanamine have been a subject of research, highlighting their potential in various therapeutic areas. For instance, derivatives of N,N-dimethyl-1-2-propen-1-amine, similar in part to the chemical structure , have shown remarkable activity against Trypanosoma cruzi infection in mice, suggesting their utility in treating Chagas' disease (Pereira et al., 1998). Such findings underscore the importance of researching the scientific applications of 1-(4-bromothiophen-3-yl)-N-methylmethanamine and related compounds.

Pharmacological and Neuroprotective Effects

The pharmacological profile and potential neuroprotective effects of compounds with structural similarities to 1-(4-bromothiophen-3-yl)-N-methylmethanamine have been explored in preclinical studies. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, another compound with a related structure, has shown to antagonize the rise in brain dopamine metabolism and glutamate release in the frontal cortex induced by MK-801 in rats, suggesting its potential antipsychotic properties and relevance in treating conditions like schizophrenia (Pietraszek et al., 2009).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more specific information, it’s difficult to predict the mechanism of action for this compound.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(4-bromothiophen-3-yl)-N-methylmethanamine” would likely depend on its potential applications. For example, if this compound shows promising activity as a drug, future research could focus on optimizing its structure for better activity or reduced side effects .

Eigenschaften

IUPAC Name |

1-(4-bromothiophen-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-8-2-5-3-9-4-6(5)7/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWBWPWZBDLMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279349 | |

| Record name | 4-Bromo-N-methyl-3-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromothiophen-3-yl)-N-methylmethanamine | |

CAS RN |

921938-63-8 | |

| Record name | 4-Bromo-N-methyl-3-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921938-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methyl-3-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)